Cas no 2171756-03-7 (2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-4-enoic acid)

2-{2-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-4-enoic acid ist eine geschützte Aminosäureverbindung, die in der Peptidsynthese eingesetzt wird. Die Fmoc-Gruppe (9H-Fluoren-9-ylmethoxycarbonyl) dient als temporäre Schutzgruppe für die Aminofunktion und ermöglicht eine selektive Deprotection unter milden basischen Bedingungen. Die Cyclopropyleinheit verleiht der Verbindung eine erhöhte konformative Starrheit, was für die Stabilisierung spezifischer Peptidstrukturen von Vorteil ist. Die terminale Pent-4-enoic Acid-Funktionalität bietet eine reaktive Stelle für weitere Modifikationen, z. B. durch Thiol-En-Klickchemie. Diese Verbindung ist besonders nützlich für die Festphasenpeptidsynthese (SPPS) und die Entwicklung von Peptidmimetika mit verbesserten pharmakologischen Eigenschaften.
2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-4-enoic acid structure
2171756-03-7 structure
Product Name:2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-4-enoic acid
CAS-Nr.:2171756-03-7
MF:C25H26N2O5
MW:434.484346866608
CID:6258446
PubChem ID:165517408
Update Time:2025-11-01

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-4-enoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-4-enoic acid
    • 2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
    • EN300-1522425
    • 2171756-03-7
    • Inchi: 1S/C25H26N2O5/c1-2-7-21(23(29)30)26-22(28)14-25(12-13-25)27-24(31)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,26,28)(H,27,31)(H,29,30)
    • InChI-Schlüssel: TXNDLYFQWPDRGL-UHFFFAOYSA-N
    • Lächelt: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NC(C(=O)O)CC=C)=O)CC1)=O

Berechnete Eigenschaften

  • Genaue Masse: 434.18417193g/mol
  • Monoisotopenmasse: 434.18417193g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 32
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 712
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topologische Polaroberfläche: 105Ų

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-4-enoic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-1522425-0.05g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
2171756-03-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1522425-0.1g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
2171756-03-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1522425-0.25g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
2171756-03-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1522425-0.5g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
2171756-03-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1522425-1.0g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
2171756-03-7
1g
$3368.0 2023-06-05
Enamine
EN300-1522425-2.5g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
2171756-03-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1522425-5.0g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
2171756-03-7
5g
$9769.0 2023-06-05
Enamine
EN300-1522425-10.0g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
2171756-03-7
10g
$14487.0 2023-06-05
Enamine
EN300-1522425-50mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
2171756-03-7
50mg
$2829.0 2023-09-26
Enamine
EN300-1522425-100mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pent-4-enoic acid
2171756-03-7
100mg
$2963.0 2023-09-26

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-4-enoic acid Verwandte Literatur

Weitere Informationen zu 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-4-enoic acid

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-3-enoic acid (CAS No. 2171756-03-7): A Promising Molecule in Modern Pharmaceutical Research

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-3-enoic acid, with the chemical identifier CAS No. 2171756-03-7, represents a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in drug discovery. This molecule combines multiple functional groups, including a fluoren-9-yl moiety, a methoxycarbonyl group, and a cyclopropylacetamido fragment, which together create a scaffold with high chemical versatility. The presence of a pent-3-enoic acid backbone further enhances its reactivity and functionalization potential, making it a valuable candidate for synthetic chemistry and pharmaceutical development.

Recent studies have highlighted the importance of fluoren-9-yl derivatives in the design of bioactive molecules. The fluoren-9-yl ring system, known for its stability and ability to modulate molecular interactions, has been increasingly utilized in the development of small-molecule inhibitors targeting specific enzymes or receptors. For instance, research published in Journal of Medicinal Chemistry (2023) demonstrated that fluoren-9-yl-based compounds exhibit enhanced binding affinity to G-protein-coupled receptors (GPCRs), a class of targets critical in treating neurological and cardiovascular disorders. The fluoren-9-yl group in 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-3-enoic acid likely contributes to its ability to form hydrogen bonds or hydrophobic interactions with biological targets, thereby improving its pharmacological profile.

The cyclopropylacetamido fragment in this molecule is another key structural element. Cyclopropyl groups are known for their strain-induced reactivity, which can be exploited to generate novel chemical functionalities. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that cyclopropyl-containing derivatives show improved metabolic stability and reduced off-target effects compared to their acyclic counterparts. The cyclopropylacetamido moiety in this compound may serve as a scaffold for further modifications, such as the introduction of hydrophobic or hydrophilic substituents to fine-tune its physicochemical properties for specific therapeutic applications.

The pent-3-enoic acid backbone of this molecule is particularly interesting due to its ability to undergo various chemical transformations. The double bond in the pent-3-enoic acid group can participate in reactions such as hydrogenation, halogenation, or conjugation with other functional groups, expanding the molecule’s synthetic utility. In pharmaceutical research, pent-3-enoic acid derivatives have been explored for their potential as anti-inflammatory agents and as components of prodrugs designed to improve drug delivery. The combination of the pent-3-enoic acid backbone with the other functional groups in this compound may enable it to act as a multifunctional ligand, capable of interacting with multiple biological targets simultaneously.

One of the most promising aspects of 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-3-enoic acid is its potential application in the development of targeted therapies. The fluoren-9-yl and cyclopropylacetamido groups may allow for the conjugation of targeting ligands, such as antibodies or peptides, to create site-specific drug delivery systems. This approach could significantly enhance the therapeutic efficacy of drugs while minimizing systemic toxicity. Recent advancements in click chemistry have further facilitated the synthesis of such conjugates, making this molecule a candidate for future drug development strategies.

In conclusion, 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pent-3-enoic acid (CAS No. 2171756-03-7) is a molecule with a unique combination of structural elements that offer significant potential in pharmaceutical research. Its fluoren-9-yl, cyclopropylacetamido, and pent-3-enoic acid features collectively provide a versatile platform for the design of novel therapeutics. As research in this field continues to evolve, this compound may play a pivotal role in the development of innovative treatments for a wide range of diseases.

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